molecular formula C11H15NO3 B15234563 6-Butoxy-5-methylpyridine-3-carboxylic acid

6-Butoxy-5-methylpyridine-3-carboxylic acid

Cat. No.: B15234563
M. Wt: 209.24 g/mol
InChI Key: JEIVXNYCZCPMGL-UHFFFAOYSA-N
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Description

6-Butoxy-5-methylpyridine-3-carboxylic acid is a chemical compound of interest in scientific research and development, particularly as a building block for the synthesis of more complex molecules. It features a pyridine ring, a core structure in many biologically active compounds, which is substituted with a butoxy group, a methyl group, and a carboxylic acid. The carboxylic acid functional group is a key ligating site in coordination chemistry, capable of binding to metal atoms through its oxygen atoms . Furthermore, this group, along with the alkoxy substituent, makes this compound a valuable intermediate in medicinal chemistry for the design of novel pharmaceutical candidates. Pyridine carboxylic acid derivatives are known to play essential roles in physiological functions and possess a diverse array of bioactivities . For instance, structurally similar compounds have been investigated as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for neurological disorders and smoking cessation therapies . The specific substitution pattern on the pyridine ring in this compound suggests potential for creating high-affinity, subtype-selective ligands. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

6-butoxy-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-3-4-5-15-10-8(2)6-9(7-12-10)11(13)14/h6-7H,3-5H2,1-2H3,(H,13,14)

InChI Key

JEIVXNYCZCPMGL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=C(C=C1C)C(=O)O

Origin of Product

United States

Preparation Methods

Halogenation of Methyl Substituents

The halogenation of 6-butoxy-5-methylpyridine derivatives serves as a critical first step in synthesizing the carboxylic acid target. In this approach, the methyl group at position 5 is converted to a halomethyl intermediate (e.g., chloromethyl or bromomethyl) using halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Example Procedure (Adapted from):
A mixture of 6-butoxy-5-methylpyridine (10 mmol), NBS (15 mmol), and benzoyl peroxide (0.1 eq) in chlorobenzene is heated to 85°C for 2–6 hours. The reaction progress is monitored via gas chromatography-mass spectrometry (GC-MS), with the halomethyl intermediate isolated via pentane extraction.

Key Conditions:

  • Solvent: Chlorobenzene or acetonitrile
  • Temperature: 80–85°C
  • Catalytic initiator: Benzoyl peroxide (0.05–0.1 eq)
  • Yield: 70–85% (bromomethyl derivative)

Oxidation of Halomethyl Intermediates

The halomethyl intermediate undergoes oxidation in an aqueous alkaline medium under oxygen or air, catalyzed by transition metals such as palladium or platinum.

Procedure from Patent US6562972B1:
A suspension of 6-butoxy-5-bromomethylpyridine (1.6 g) in aqueous NaOH (1.29 g NaOH in 25 mL H₂O) is refluxed with 5% Pd/C (0.2 g) under air sparging for 48 hours. Acidification with sulfuric acid precipitates the carboxylic acid, which is filtered and dried.

Optimized Parameters:

Parameter Range
Catalyst 5% Pd/C or Pt/C
Temperature 80–95°C
Reaction Time 24–72 hours
Base Concentration 0.9–1.5 M NaOH
Yield 75–80%

Challenges include catalyst agglomeration during prolonged reactions, which reduces surface area and efficiency. Fresh catalyst additions or mechanical stirring mitigates this issue.

Palladium-Catalyzed Carbonylation

Carbonylation of Dihalopyridines

Patent EP0820986A1 outlines a method for synthesizing pyridinecarboxylic acid esters via carbonylation of 2,3-dihalopyridines. While this approach primarily targets esters, subsequent hydrolysis yields the carboxylic acid.

Reaction Scheme:

  • Carbonylation: 2,3-Dichloro-5-methylpyridine reacts with CO and methanol in the presence of Pd(OAc)₂ and 1,4-bis(diphenylphosphino)butane.
  • Hydrolysis: The resulting methyl ester is saponified with NaOH to produce the carboxylic acid.

Conditions and Outcomes:

Parameter Specification
Catalyst Pd(OAc)₂ + diphosphine ligand
Temperature 140–195°C
CO Pressure 5–50 bar
Alcohol Methanol
Ester Yield 85–90%
Hydrolysis Yield >95%

This method offers high selectivity for monocarbonylation, avoiding diacid byproducts. However, the requirement for specialized ligands and high-pressure equipment limits scalability.

Direct Oxidation of Hydroxypyridine Derivatives

Challenges in Phenol Oxidation

While 6-butoxy-5-methylpyridin-3-ol (reported in) is structurally similar, direct oxidation of the hydroxyl group to a carboxylic acid is non-trivial. Traditional oxidizing agents (e.g., KMnO₄, CrO₃) risk over-oxidation or degradation of the butoxy and methyl groups.

Alternative Approach:
A two-step process involving sulfonation followed by oxidative cleavage may circumvent these issues, though no direct precedents exist in the provided sources.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Halogenation-Oxidation Scalable, uses air as oxidant Catalyst deactivation 75–80
Carbonylation High selectivity High-pressure equipment 85–90
Direct Oxidation Theoretical simplicity Unverified efficacy N/A

Purification and Characterization

Post-synthesis purification typically involves:

  • Recrystallization: From ethanol/water mixtures.
  • Chromatography: Silica gel with ethyl acetate/hexane eluents.

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 1.45 (t, 3H, -OCH₂CH₂CH₂CH₃), 2.35 (s, 3H, -CH₃), 4.05 (m, 2H, -OCH₂-), 8.15 (s, 1H, pyridine-H).
  • IR (KBr): 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

Chemical Reactions Analysis

Types of Reactions

6-Butoxy-5-methylpyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Butoxy-5-methylpyridine-3-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Butoxy-5-methylpyridine-3-carboxylic acid is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors that recognize pyridine derivatives. The butoxy and methyl groups may influence the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Similar Pyridine-3-carboxylic Acid Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and properties of 6-butoxy-5-methylpyridine-3-carboxylic acid with analogs from the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
6-Butoxy-5-methylpyridine-3-carboxylic acid 5-methyl, 6-butoxy C₁₁H₁₅NO₃ ~209.24 (calculated) Predicted high lipophilicity N/A (inferred)
5-Hydroxy-6-methylpyridine-3-carboxylic acid 5-methyl, 6-hydroxy C₇H₇NO₃ 153.14 Polar, hydrogen-bonding capability
5-Bromo-6-methoxypyridine-3-carboxylic acid 5-bromo, 6-methoxy C₇H₆BrNO₃ 232.03 Halogenated intermediate for cross-coupling
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid 6-amino, 5-aryl C₁₃H₁₁ClN₂O₂ 286.70 Potential bioactive scaffold
6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid 6-aryl (fluorinated) C₁₃H₁₀FNO₃ 259.22 Drug discovery intermediate
Key Observations:

Substituent Effects on Lipophilicity: The butoxy group in the target compound enhances lipophilicity compared to smaller alkoxy (e.g., methoxy in ) or polar groups (e.g., hydroxy in ). This property may improve membrane permeability in drug design .

Electronic Effects on Acidity :

  • Electron-withdrawing groups (e.g., bromo in ) increase the acidity of the carboxylic acid group compared to electron-donating groups (e.g., butoxy in the target compound). This affects salt formation and solubility .

Bioactivity and Applications: Amino-substituted analogs () are explored as bioactive scaffolds due to their ability to form hydrogen bonds with biological targets . Fluorinated derivatives () are prioritized in medicinal chemistry for metabolic stability and target affinity .

Q & A

Q. What are the recommended synthetic routes for 6-Butoxy-5-methylpyridine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of pyridinecarboxylic acid derivatives typically involves nucleophilic substitution, ester hydrolysis, or coupling reactions. For example, similar compounds like 5-(Methoxymethyl)pyridine-3-carboxylic acid are synthesized via esterification of pyridine intermediates followed by hydrolysis . For 6-Butoxy-5-methylpyridine-3-carboxylic acid:

  • Step 1 : Introduce the butoxy group via alkylation of a hydroxyl precursor using 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Step 2 : Methylation at the 5-position using methyl iodide and a palladium catalyst.
  • Step 3 : Carboxylic acid formation via hydrolysis of a nitrile or ester group under acidic/basic conditions.
    Key Variables : Temperature, catalyst choice (e.g., Pd vs. Cu), and solvent polarity critically impact regioselectivity and yield. For instance, >95% purity is achievable with optimized GC conditions .

Q. How can researchers validate the purity and structural integrity of 6-Butoxy-5-methylpyridine-3-carboxylic acid?

Methodology :

  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times against standards. GC is also effective for volatile derivatives .
  • Structural Confirmation :
    • NMR : 1H^1H-NMR should show characteristic peaks: δ 1.3–1.5 ppm (butoxy CH₂), δ 2.5 ppm (methyl group), and δ 8.1–8.3 ppm (pyridine protons).
    • FTIR : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode should yield [M-H]⁻ at m/z corresponding to the molecular formula (C₁₂H₁₅NO₃, exact mass 221.11).

Advanced Research Questions

Q. How do steric and electronic effects of the butoxy group influence the compound’s reactivity in cross-coupling reactions?

The butoxy group’s electron-donating nature activates the pyridine ring toward electrophilic substitution but introduces steric hindrance. For example:

  • Suzuki Coupling : The 3-carboxylic acid moiety directs coupling to the 2- or 4-position. However, the bulky butoxy group at position 6 may reduce yields in palladium-catalyzed reactions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
  • Data Contradictions : Conflicting reports on coupling efficiency (e.g., 40–70% yields) may arise from solvent polarity (DMF vs. THF) or catalyst loading. Systematic optimization is recommended, referencing protocols for 6-substituted pyridines .

Q. What strategies resolve contradictions in reported biological activity data for pyridinecarboxylic acid derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition) may stem from:

  • Impurity Artifacts : Low-purity batches (e.g., <95%) can introduce false positives/negatives. Reproduce assays with HPLC-validated samples .
  • Solubility Issues : Poor aqueous solubility can skew IC₅₀ values. Use DMSO stocks with <0.1% final concentration and confirm compound stability via LC-MS .
  • Target Selectivity : Screen against structurally related enzymes (e.g., kinases vs. phosphatases) to rule off-target effects.

Q. How can computational models predict the compound’s interaction with biological targets?

Approach :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., COX-2 or PPARγ). The carboxylic acid group often forms hydrogen bonds with active-site residues .
  • MD Simulations : Assess binding stability over 100-ns trajectories. For example, the butoxy group’s hydrophobicity may enhance membrane permeability but reduce solubility—a trade-off quantified via logP calculations (e.g., predicted logP = 2.1) .

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